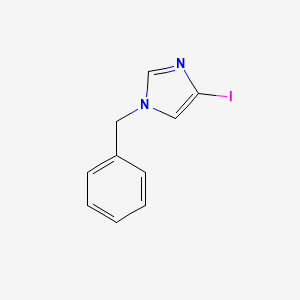

1-Benzyl-4-iodoimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-iodoimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c11-10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPHXVZRZPAFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464508 | |

| Record name | 1-Benzyl-4-iodoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536760-32-4 | |

| Record name | 4-Iodo-1-(phenylmethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536760-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-iodoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-iodoimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-4-iodoimidazole, a key intermediate in the development of various pharmaceutical compounds.[1] The document outlines two primary synthetic pathways, detailing the necessary experimental protocols and presenting quantitative data for each step. The synthesis of this compound is of significant interest due to the versatile reactivity of the C-I bond, which allows for further molecular elaboration through cross-coupling reactions, and the established biological relevance of the imidazole scaffold.[2]

Core Synthetic Strategies

The preparation of this compound can be approached via two main routes, differing in the sequence of the iodination and N-benzylation steps:

-

Route A: Iodination of imidazole followed by N-benzylation.

-

Route B: N-benzylation of imidazole followed by iodination.

The choice of route can influence the overall yield and regioselectivity of the final product.

Route A: Iodination Followed by N-Benzylation

This pathway commences with the regioselective iodination of imidazole to form 4-iodo-1H-imidazole, which is subsequently benzylated.

Step 1: Synthesis of 4-Iodo-1H-imidazole

The direct iodination of imidazole is a common method for producing 4-iodo-1H-imidazole.[2] This reaction is typically carried out in an alkaline aqueous medium using molecular iodine.[2][3]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve imidazole and a cosolvent (such as potassium iodide to enhance iodine solubility) in water under alkaline conditions, which can be achieved using sodium hydroxide, potassium hydroxide, or sodium carbonate.[3][4]

-

Addition of Iodine: To the stirred solution, add molecular iodine portion-wise while maintaining the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, adjust the pH of the reaction mixture to 7-9 to precipitate the crude product.[3] Filter the solid and wash with cold water. The filtrate can be extracted to recover unreacted imidazole.[3]

-

Purification: The crude 4-iodo-1H-imidazole can be purified by recrystallization from a suitable solvent system, such as a mixture of isopropanol and n-hexane or ethyl acetate and n-hexane, to yield the pure product.[2]

| Parameter | Value | Reference |

| Starting Material | Imidazole | [2][3] |

| Reagents | Iodine, Sodium Hydroxide | [2][3] |

| Solvent | Water | [3] |

| Reaction Time | Not specified | |

| Yield | Not specified |

Step 2: N-Benzylation of 4-Iodo-1H-imidazole

The second step involves the N-alkylation of 4-iodo-1H-imidazole with a benzylating agent, such as benzyl bromide, in the presence of a base.[5] It is important to note that this reaction can produce a mixture of two regioisomers: this compound and 1-benzyl-5-iodoimidazole.[5]

Experimental Protocol:

-

Reaction Setup: To a solution of 4-iodo-1H-imidazole in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate.[5]

-

Addition of Benzyl Bromide: Cool the mixture to 0 °C and add benzyl bromide dropwise.[5]

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.[5]

-

Work-up: Once the starting material is consumed, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with water and brine, and dried over an anhydrous salt (e.g., sodium sulfate).[5]

-

Purification: The crude product is concentrated under reduced pressure, and the desired this compound isomer can be purified from the regioisomeric mixture by crystallization.[5] Conducting the reaction at 0 °C has been reported to give a more consistent product ratio, favoring the desired isomer.[5]

| Parameter | Value | Reference |

| Starting Material | 4-Iodo-1H-imidazole | [5] |

| Reagents | Benzyl bromide, Potassium carbonate | [5] |

| Solvent | Dimethylformamide (DMF) | [5] |

| Temperature | 0 °C | [5] |

| Product Ratio | 6:1 to 8:1 (this compound : 1-benzyl-5-iodoimidazole) | [5] |

Route B: N-Benzylation Followed by Iodination

This alternative pathway involves the initial synthesis of 1-benzylimidazole, which is then subjected to iodination.

Step 1: Synthesis of 1-Benzylimidazole

The synthesis of 1-benzylimidazole from imidazole and benzyl chloride is a well-established transformation.[6] Several methods exist, with variations in the base and solvent system used.[6]

Experimental Protocol (Using Potassium Carbonate):

-

Reaction Setup: To a solution of imidazole in acetonitrile, add potassium carbonate.[6]

-

Addition of Benzyl Chloride: Add benzyl chloride to the suspension.[6]

-

Reaction Conditions: Heat the reaction mixture to 70°C with vigorous stirring.[6]

-

Work-up: After completion, filter the reaction mixture to remove the inorganic base and concentrate the filtrate under reduced pressure.[6]

-

Purification: The crude product can be purified by column chromatography.[6]

| Parameter | Value | Reference |

| Starting Material | Imidazole | [6] |

| Reagents | Benzyl chloride, Potassium carbonate | [6] |

| Solvent | Acetonitrile | [6] |

| Temperature | 70°C | [6] |

| Reaction Time | 72-120 h | [6] |

| Yield | ~80% | [6] |

Step 2: Iodination of 1-Benzylimidazole

The final step is the direct iodination of 1-benzylimidazole. This electrophilic substitution would be expected to occur on the imidazole ring.

Experimental Protocol (General):

A general procedure for the iodination of a benzimidazole derivative using N-iodosuccinimide (NIS) as the iodinating agent is described, which can be adapted for 1-benzylimidazole.[7]

-

Reaction Setup: Dissolve 1-benzylimidazole in an anhydrous solvent such as dichloromethane.

-

Addition of Reagents: Add N-iodosuccinimide (NIS) to the solution and cool to 0 °C.[7]

-

Initiation: Slowly add a catalytic amount of an acid, such as trifluoroacetic acid (TFA).[7]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction by TLC.[7]

-

Work-up: Once the reaction is complete, wash the mixture with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer and concentrate under reduced pressure.[7]

-

Purification: Purify the crude product by column chromatography.[7]

| Parameter | Value | Reference |

| Starting Material | 1-Benzylimidazole | |

| Reagents | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) | [7] |

| Solvent | Dichloromethane (DCM) | [7] |

| Temperature | 0 °C to room temperature | [7] |

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]

- 4. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-iodoimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-iodoimidazole is a substituted imidazole derivative of significant interest in medicinal chemistry and drug development. Its structural features, combining a benzyl group for steric and electronic modulation with an iodo-substituent as a versatile synthetic handle for cross-coupling reactions, make it a valuable intermediate for the synthesis of complex heterocyclic systems. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It details experimental protocols for its synthesis, characterization, and the determination of key physicochemical parameters. Furthermore, this guide outlines a proposed workflow for the biological evaluation of this compound, drawing upon the established activities of related imidazole derivatives as potential kinase inhibitors and antimicrobial agents.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available and predicted data for this compound are summarized below.

Data Presentation

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₉IN₂ | - |

| Molecular Weight | 284.10 g/mol | - |

| Appearance | Solid | [1] |

| Melting Point | 99-100 °C | [1][2] |

| Boiling Point | 388.4 ± 17.0 °C | Predicted[2] |

| Density | 1.67 ± 0.1 g/cm³ | Predicted[2] |

| Flash Point | 188.7 °C | [2] |

| logP (Octanol-Water Partition Coefficient) | 2.536 | Predicted[2] |

| pKa | Not Experimentally Determined | - |

| Solubility | Water: Not available. Expected to be sparingly soluble based on its structure. Soluble in polar organic solvents like DMSO and methanol. | [3] |

| Polar Surface Area (PSA) | 17.82 Ų | Predicted[2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [4] |

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and characterization of this compound, as well as for the determination of its key physicochemical properties.

Synthesis of this compound

The synthesis of this compound can be achieved via the N-alkylation of 4-iodoimidazole with benzyl bromide.

Materials:

-

4-iodoimidazole

-

Benzyl bromide

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure (using Sodium Hydride):

-

To a solution of 4-iodoimidazole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Partition the mixture between water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the benzyl group (in the aromatic region and a singlet for the benzylic CH₂) and the imidazole ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the molecular ion.

-

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.[5][6][7]

Procedure:

-

Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water with a co-solvent if necessary to ensure solubility).

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Determination of Solubility

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[8]

Procedure:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol, etc.) in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, centrifuge or filter the suspension to separate the undissolved solid.

-

Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Biological Activity and Signaling Pathways (Proposed Workflow)

While no specific biological activities or signaling pathway involvements have been reported for this compound, the imidazole scaffold is a common feature in many biologically active molecules, notably as antimicrobial agents and kinase inhibitors.[5][6][7][9][10] The following section proposes a workflow for the initial biological evaluation of this compound.

Kinase Inhibitor Screening

The imidazole moiety is present in numerous kinase inhibitors.[11][12] A primary screening against a panel of kinases would be a logical first step to identify potential biological targets.

Antimicrobial Activity Screening

Imidazole derivatives are well-known for their antimicrobial properties. An initial evaluation of this compound against a panel of pathogenic bacteria and fungi is warranted.

Conclusion

This compound presents itself as a compound with considerable potential for further investigation in the realm of drug discovery. This technical guide has consolidated the available physicochemical data and provided a framework of detailed experimental protocols for its synthesis, characterization, and the determination of its key properties. The proposed workflows for biological evaluation offer a rational starting point for elucidating the potential therapeutic applications of this and related substituted imidazoles. Further experimental validation of the predicted properties and exploration of its biological activities are crucial next steps in fully understanding the scientific value of this molecule.

References

- 1. ijesrr.org [ijesrr.org]

- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1-Benzyl-4-iodoimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-benzyl-4-iodoimidazole, a key heterocyclic building block in medicinal chemistry and pharmaceutical development. The document details its chemical identity, including its CAS number and structure, and presents a putative synthesis protocol based on established chemical transformations. Key physicochemical properties are summarized in a structured format. While specific biological activity and signaling pathway involvement for this exact molecule are not extensively documented in publicly available literature, this guide explores the known biological significance of closely related imidazole and N-benzylimidazole derivatives, providing a basis for potential research applications.

Chemical Identity and Properties

CAS Number: 536760-32-4[1]

Molecular Formula: C₁₀H₉IN₂[1]

Molecular Weight: 284.10 g/mol [1]

Structure:

Figure 1. Chemical Structure of this compound.

Synonyms:

-

1-benzyl-4-iodo-1H-imidazole

-

1H-Imidazole, 4-iodo-1-(phenylmethyl)-

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Melting Point | 99-100 °C | [1] |

| Boiling Point | 388.4 ± 17.0 °C (Predicted) | [1] |

| Density | 1.67 ± 0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 188.7 °C | [1] |

| LogP | 2.536 | [1] |

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

The synthesis can be envisioned as a two-step process:

-

Iodination of Imidazole: Formation of the key intermediate, 4-iodo-1H-imidazole.

-

N-Benzylation: Alkylation of 4-iodo-1H-imidazole with a benzyl halide.

References

Spectroscopic and Synthetic Profile of 1-Benzyl-4-iodoimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Benzyl-4-iodoimidazole, a key intermediate in medicinal chemistry and materials science. Due to the limited availability of public experimental spectral data, this document presents a combination of reported physical properties, a detailed, proposed synthetic protocol based on established methodologies, and predicted spectroscopic data to facilitate research and development activities involving this compound.

Core Data Presentation

The following tables summarize the key physical and predicted spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 536760-32-4 | [1][2] |

| Molecular Formula | C₁₀H₉IN₂ | [1] |

| Molecular Weight | 284.10 g/mol | [1] |

| Appearance | White to off-white solid | Typical for this class of compounds |

| Melting Point | 99-100 °C | [1] |

| Boiling Point | 388.4 ± 17.0 °C (Predicted) | [1] |

| Density | 1.67 ± 0.1 g/cm³ (Predicted) | [1] |

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.25 | m | 5H | Benzyl-H |

| 7.15 | s | 1H | Imidazole-H2 |

| 7.05 | s | 1H | Imidazole-H5 |

| 5.10 | s | 2H | CH₂ |

Note: This data is predicted and should be confirmed by experimental analysis.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 125 MHz)

| Chemical Shift (ppm) | Assignment |

| 138.0 | Benzyl-C (quaternary) |

| 136.5 | Imidazole-C2 |

| 129.0 | Benzyl-CH |

| 128.5 | Benzyl-CH |

| 128.0 | Benzyl-CH |

| 121.0 | Imidazole-C5 |

| 85.0 | Imidazole-C4 (C-I) |

| 50.0 | CH₂ |

Note: This data is predicted and should be confirmed by experimental analysis.

Table 4: Predicted Key IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600, 1495, 1450 | Medium-Strong | Aromatic C=C Stretch |

| 1520 | Medium | Imidazole Ring Stretch |

| 750 - 700 | Strong | C-H Bending (monosubstituted benzene) |

| ~500 | Medium | C-I Stretch |

Note: This data is predicted and should be confirmed by experimental analysis.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 284 | 60 | [M]⁺ |

| 157 | 10 | [M - I]⁺ |

| 91 | 100 | [C₇H₇]⁺ (tropylium ion) |

Note: This data is predicted and should be confirmed by experimental analysis.

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound based on standard N-alkylation of iodoimidazoles.

Synthesis of this compound

This procedure involves the N-benzylation of 4-iodoimidazole using benzyl bromide in the presence of a base.

Materials:

-

4-Iodoimidazole

-

Benzyl bromide

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-iodoimidazole (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Data Analysis Logic

This diagram outlines the logical flow of analyzing the spectroscopic data for the characterization of the synthesized compound.

Caption: Logic flow for spectroscopic characterization.

References

An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-iodoimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1-benzyl-4-iodoimidazole, a key intermediate in the development of various pharmaceutical compounds. The document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of the iodine atom at the 4-position offers a versatile handle for further functionalization, particularly through cross-coupling reactions, enabling the construction of complex heterocyclic systems.[1][2] The benzyl group on the imidazole nitrogen can significantly influence the molecule's physicochemical properties, such as lipophilicity and solubility, which are critical for its pharmacokinetic profile and biological activity.[2] This guide explores the two main synthetic strategies for obtaining this compound: the benzylation of 4-iodoimidazole and the iodination of 1-benzylimidazole.

Synthetic Pathways

The synthesis of this compound can be approached via two primary routes, each with its own set of advantages and considerations.

Route 1: Benzylation of 4-Iodoimidazole

This is the most common and direct method, involving the N-alkylation of 4-iodoimidazole with a suitable benzylating agent.[3] The reaction proceeds via a nucleophilic substitution where the nitrogen of the imidazole ring attacks the electrophilic carbon of the benzylating agent.[2]

Route 2: Iodination of 1-Benzylimidazole

An alternative, though less commonly reported, approach is the direct iodination of a pre-synthesized 1-benzylimidazole.[3] This method relies on electrophilic substitution on the imidazole ring.

Below is a logical workflow illustrating these synthetic approaches.

References

The Solubility Profile of 1-Benzyl-4-iodoimidazole in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Understanding the fundamental physicochemical properties of 1-benzyl-4-iodoimidazole is crucial for predicting its behavior in various solvent systems and for designing appropriate experimental conditions. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉IN₂ | [1] |

| Molecular Weight | 284.10 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 99-100 °C | [3] |

| Boiling Point | 388.4 ± 17.0 °C (Predicted) | [3] |

| LogP | 2.536 | [3] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [1] |

Note: The LogP value suggests that this compound has a moderate lipophilicity, indicating it is likely to be more soluble in organic solvents than in water.

Solubility in Organic Solvents

Direct, quantitative data on the solubility of this compound in a wide array of organic solvents is sparse in publicly accessible databases and literature. However, based on the general principles of "like dissolves like" and the solubility of structurally similar imidazole derivatives, a qualitative prediction can be made. Imidazole itself is soluble in polar solvents. The introduction of a benzyl group increases the nonpolar character of the molecule, while the iodo group also contributes to its lipophilicity.

It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate to good solubility in alcohols like methanol and ethanol, as well as chlorinated solvents like dichloromethane. Its solubility is expected to be lower in nonpolar solvents such as hexanes. One study noted that an iodo-substituted imidazole compound suffered from reduced solubility in DMSO and acetonitrile.[4]

To obtain precise quantitative solubility data, experimental determination is necessary. The following section provides a detailed protocol for this purpose.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound and is recommended for obtaining reliable data for this compound.[5][6][7]

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[5]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Visualization of Workflows

To provide a clearer understanding of the processes involved with this compound, the following diagrams, created using the DOT language, illustrate the experimental workflow for solubility determination and a general synthesis pathway.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Generalized synthesis workflow for this compound.

Signaling Pathways

Currently, there is no specific information in the scientific literature directly implicating this compound in any particular signaling pathway. Its primary role appears to be that of a chemical intermediate in the synthesis of more complex, biologically active molecules. Further research would be required to investigate any potential interactions with cellular signaling cascades.

Conclusion

While quantitative solubility data for this compound in a variety of organic solvents is not extensively documented, its physicochemical properties suggest a preference for polar aprotic and alcoholic solvents. This technical guide provides a robust framework for researchers and drug development professionals to understand and experimentally determine the solubility of this important synthetic intermediate. The provided experimental protocol for the shake-flask method offers a reliable means of generating the necessary data to facilitate its use in synthesis, formulation, and further research.

References

Theoretical Framework for the Analysis of 1-Benzyl-4-iodoimidazole: A Technical Guide for Researchers

Executive Summary: 1-Benzyl-4-iodoimidazole is a heterocyclic compound of interest in medicinal chemistry and materials science, largely due to the presence of an iodine atom that can participate in significant non-covalent interactions such as halogen bonding. While extensive dedicated theoretical studies on this specific molecule are not widely available in peer-reviewed literature, this technical guide outlines a comprehensive computational framework for its characterization. By leveraging established quantum chemical methods and drawing comparisons with analogous imidazole derivatives, we can predict its structural, electronic, and reactive properties. This document serves as a roadmap for researchers and drug development professionals to conduct and interpret theoretical studies on this compound, facilitating its potential application in novel therapeutic design.

Physicochemical and Structural Properties

While experimental data is sparse, fundamental properties of this compound can be collated from chemical supplier databases and predicted through computational modeling. The following table summarizes these key characteristics.

| Property | Value (Experimental/Predicted) | Source/Method |

| Molecular Formula | C₁₀H₉IN₂ | - |

| Molecular Weight | 284.10 g/mol | - |

| CAS Number | 536760-32-4 | - |

| Melting Point | 99-100 °C | Chemical Supplier |

| Boiling Point | 388.4 ± 17.0 °C (Predicted) | Computational Prediction |

| Density | 1.67 ± 0.1 g/cm³ (Predicted) | Computational Prediction |

| LogP | 2.536 (Predicted) | Computational Prediction |

| pKa | ~4.5 - 5.5 (Predicted) | Based on analogous substituted imidazoles |

Proposed Computational Workflow

A robust theoretical analysis of this compound can be achieved using Density Functional Theory (DFT), which offers a good balance of accuracy and computational cost for molecules of this size. The following diagram and protocol outline a standard workflow.

Caption: A typical workflow for the theoretical study of this compound using DFT.

Detailed Computational Protocol

-

Structure Preparation: The initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set. For the iodine atom, a basis set with effective core potentials (ECPs) like LANL2DZ can be employed.

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties and simulated vibrational (IR) spectra.

-

Electronic Property Calculations:

-

Natural Bond Orbital (NBO) Analysis: To understand charge distribution, atomic charges, and intramolecular interactions.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential is generated to identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack.

-

-

Spectroscopic Simulation:

-

Infrared (IR) Spectra: Calculated from the vibrational frequencies.

-

UV-Vis Spectra: Simulated using Time-Dependent DFT (TD-DFT) to predict electronic transition energies and absorption wavelengths.

-

Predicted Molecular and Electronic Data

The following tables present predicted data for this compound based on the computational workflow described above and in comparison to related iodoimidazole compounds.

Predicted Geometrical Parameters

| Parameter | Predicted Value | Notes |

| C4-I Bond Length | ~2.05 - 2.10 Å | This bond is crucial for halogen bonding and influences the molecule's steric and electronic profile. |

| N1-C2 Bond Length | ~1.37 - 1.39 Å | Typical for N-C bonds within an imidazole ring. |

| C4-C5 Bond Length | ~1.36 - 1.38 Å | Typical for C=C bonds within an imidazole ring. |

| Dihedral Angle (C2-N1-C(benzyl)-C(phenyl)) | ~70° - 90° | The benzyl group is likely to be significantly twisted relative to the imidazole plane. |

Predicted Electronic Properties

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | ~ -6.0 to -6.5 | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | ~ -1.0 to -1.5 | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~ 2.0 - 3.0 Debye | Reflects the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

Intermolecular Interactions: The Role of Halogen Bonding

A key feature of this compound is the potential for the iodine atom to act as a halogen bond donor. This is a highly directional, non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a biological target).

Caption: Schematic of a halogen bond between the iodine of this compound and a Lewis base.

Application in a Drug Development Context

Theoretical studies of this compound can provide valuable insights for drug design and development. The calculated properties can be used to predict its behavior in biological systems and to guide the synthesis of more potent and selective analogs.

Caption: Logical flow from theoretical calculations to applications in drug development.

Conclusion

While direct experimental and theoretical data on this compound is limited, this guide provides a comprehensive framework for its computational investigation. By applying standard DFT and TD-DFT methods, researchers can obtain reliable predictions of its geometric, electronic, and spectroscopic properties. Such studies are crucial for understanding its chemical behavior, particularly the role of the iodine atom in forming halogen bonds, and for guiding its potential use in the development of novel pharmaceuticals and functional materials. The methodologies and predicted data presented here offer a solid foundation for future experimental and theoretical work on this promising molecule.

1-Benzyl-4-iodoimidazole: A Technical Guide to Unlocking Research Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Benzyl-4-iodoimidazole is a versatile heterocyclic compound that stands at the intersection of synthetic accessibility and vast, largely unexplored, therapeutic potential. The inherent reactivity of its carbon-iodine bond, combined with the privileged imidazole scaffold, makes it an exceptionally valuable building block for modern drug discovery and materials science. This technical guide provides a comprehensive overview of its properties, synthesis, and reactivity, while delineating key potential research areas. Detailed experimental protocols and process visualizations are included to serve as a practical resource for initiating novel research projects targeting kinase inhibition, metabolic diseases, and infectious agents.

Physicochemical and Structural Data

This compound is a stable, solid compound under standard conditions.[1] Its key physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.[2][3]

| Property | Value | Source(s) |

| CAS Number | 536760-32-4 | [2][3] |

| Molecular Formula | C₁₀H₉IN₂ | [2][3] |

| Molecular Weight | 284.10 g/mol | [2][3] |

| Melting Point | 99-100 °C | [2][3] |

| Boiling Point | 388.4 ± 17.0 °C (Predicted) | [2] |

| Density | 1.67 ± 0.1 g/cm³ (Predicted) | [2] |

| LogP | 2.536 | [2] |

| Appearance | White Powder/Solid | [3] |

| Storage | Room temperature, dry conditions | [1][4] |

Synthesis and Core Reactivity

Proposed Synthetic Workflow

The proposed synthesis involves the N-alkylation of 4-iodoimidazole using benzyl chloride or benzyl bromide under basic conditions. This is a standard SN2 reaction where the imidazole nitrogen acts as the nucleophile.[7]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the N-alkylation of imidazoles.[7]

-

Preparation : To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil).

-

Solvent Addition : Add anhydrous tetrahydrofuran (THF) to the flask and cool the resulting suspension to 0°C in an ice bath.

-

Imidazole Addition : Slowly add a solution of 4-iodoimidazole (1.0 equivalent) in anhydrous THF to the stirred NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas will evolve.

-

Alkylation : Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0°C.

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0°C.

-

Extraction : Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

-

Washing : Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Core Reactivity: A Gateway to Molecular Diversity

The most significant feature of this compound is the C-I bond, which serves as a highly reactive handle for transition metal-catalyzed cross-coupling reactions.[3][8] This allows for the straightforward introduction of a vast array of chemical moieties at the 4-position, making it an ideal scaffold for building libraries of compounds for biological screening.

Potential Research Area: Medicinal Chemistry & Drug Development

The imidazole moiety is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[6][9] this compound is an ideal starting point for creating novel therapeutics.

Development of Kinase Inhibitors

Rationale: Many kinase inhibitors feature heterocyclic scaffolds that occupy the ATP-binding site of the enzyme. The 1-benzyl-imidazole core can be elaborated through cross-coupling reactions to introduce functionalities that target specific kinases involved in cancer and inflammatory diseases.[4]

Research Proposal:

-

Library Synthesis: Utilize high-throughput Suzuki and Sonogashira coupling reactions on this compound with a diverse set of boronic acids and terminal alkynes.

-

Screening: Screen the resulting library against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, Abl).

-

SAR Studies: Conduct structure-activity relationship (SAR) studies to optimize hit compounds for potency and selectivity.

Novel Antimicrobial Agents

Rationale: Imidazole-containing compounds, such as the azole antifungals, are cornerstones of antimicrobial therapy.[6][10] Furthermore, related fluorinated benzyl-benzimidazole derivatives have demonstrated significant antibacterial and antifungal activity.[11] The lipophilicity and electronic properties of the this compound scaffold make it a promising candidate for developing new antimicrobial drugs.

Research Proposal:

-

Screening: Evaluate this compound and a small, focused library of its derivatives for activity against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

-

Mechanism of Action: Investigate the mechanism of action for any active compounds, such as cell membrane disruption or enzyme inhibition.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation : Prepare a stock solution of the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO).

-

Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculation : Add a standardized inoculum of the microorganism to each well. Include positive (microbe, no drug) and negative (media only) controls.

-

Incubation : Incubate the plate at the optimal temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Analysis : Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth.

TGR5 Agonists for Metabolic Diseases

Rationale: Takeda G-protein-coupled receptor 5 (TGR5) is an emerging therapeutic target for type 2 diabetes and other metabolic syndromes.[12] Activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), which enhances insulin secretion. A recent study demonstrated that 1-benzyl-1H-imidazole-5-carboxamide derivatives are potent TGR5 agonists.[12] This provides a strong rationale for exploring the 1-benzyl-4-substituted-imidazole scaffold for the same target.

Research Proposal:

-

Design and Synthesis: Synthesize a library of 1-benzyl-4-aryl/heteroaryl-imidazoles via Suzuki coupling.

-

In Vitro Evaluation: Assess the ability of the synthesized compounds to activate TGR5 using a cell-based reporter assay (e.g., cAMP accumulation in HEK293 cells expressing TGR5).

-

In Vivo Studies: Test the most potent compounds in animal models of diabetes to evaluate their glucose-lowering effects and ability to stimulate GLP-1 secretion.[12]

TGR5 Signaling Pathway:

Conclusion

This compound represents a significantly underdeveloped synthetic intermediate. Its value lies not in its own inherent biological activity, which remains largely uninvestigated, but in its capacity as a versatile scaffold for generating molecular complexity. The research areas outlined in this guide—spanning kinase inhibition, antimicrobial discovery, and metabolic disease modulation—are supported by strong precedents from structurally related compounds. By leveraging modern synthetic methods, particularly palladium-catalyzed cross-coupling, researchers can rapidly access novel chemical space and explore new therapeutic frontiers. The provided protocols and conceptual frameworks offer a solid foundation for initiating research into this promising molecule.

References

- 1. capotchem.com [capotchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 536760-32-4 | Benchchem [benchchem.com]

- 4. This compound [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. jchr.org [jchr.org]

- 12. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Biaryl Synthesis via 1-Benzyl-4-iodoimidazole Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 1-benzyl-4-iodoimidazole with various arylboronic acids for the synthesis of biaryl compounds. This reaction is a powerful tool for creating carbon-carbon bonds, which is fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The N-benzyl protecting group on the imidazole ring is crucial for preventing catalyst inhibition that can occur with N-H containing heterocycles.[1]

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the formation of a new carbon-carbon bond between an organoboron compound (arylboronic acid) and an organic halide (this compound) in the presence of a palladium catalyst and a base.

Experimental Protocols

A generalized experimental procedure for the Suzuki-Miyaura coupling of this compound is detailed below. This protocol is based on established methods for Suzuki couplings of iodo-substituted heterocycles with arylboronic acids.[2][3]

Materials and Reagents

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

-

Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium carbonate (Na₂CO₃))

-

Solvent (e.g., 1,4-Dioxane, Toluene, Dimethylformamide (DMF), Acetonitrile (ACN))

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and equipment (Schlenk flask, condenser, magnetic stirrer, heating mantle)

-

Reagents for workup and purification (e.g., Ethyl acetate, water, brine, silica gel for column chromatography)

Detailed Experimental Procedure

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equiv.) to the flask. Then, add the degassed solvent (e.g., 1,4-Dioxane/water mixture, 4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 92 |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF | 110 | 10 | 88 |

| 4 | 4-Chlorophenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | Acetonitrile/H₂O (3:1) | 80 | 16 | 78 |

| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 14 | 83 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of biaryl compounds using the this compound Suzuki coupling protocol.

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki Coupling Catalytic Cycle

The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3][4]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes and Protocols: The Use of 1-Benzyl-4-iodoimidazole in Sonogashira Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-benzyl-4-iodoimidazole in Sonogashira cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules containing the imidazole scaffold. The Sonogashira reaction, a robust method for forming C(sp²)-C(sp) bonds, allows for the efficient coupling of this compound with a variety of terminal alkynes.[1][2][3]

The protocols detailed herein are based on established methodologies for Sonogashira couplings with aryl iodides and related imidazole derivatives.[4] While specific optimization may be required for novel substrates, these guidelines offer a solid foundation for successful reaction setup, execution, and product purification.

Reaction Principle

The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically carried out under mild conditions, such as at room temperature, in the presence of a base.[1]

The catalytic cycle involves two interconnected processes: the palladium cycle and the copper cycle.[5]

-

Palladium Cycle: An active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II) complex.[5]

-

Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[5]

-

Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 1-benzyl-4-(alkynyl)imidazole product and regenerate the active Pd(0) catalyst.[5]

A copper-free variant of the Sonogashira reaction has also been developed to circumvent the formation of homocoupled alkyne byproducts.[6]

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of this compound with various terminal alkynes.

Materials:

-

This compound

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Nitrogen or Argon gas supply

-

Standard glassware for anhydrous reactions (Schlenk flask or equivalent)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Add anhydrous solvent (5 mL) and the base (TEA or DIPEA, 3.0 mmol, 3.0 equiv).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

-

Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. These are representative examples, and optimization may be necessary for specific substrates.

Table 1: Sonogashira Coupling of this compound with Various Alkynes

| Entry | Terminal Alkyne | Product | Expected Yield (%) |

| 1 | Phenylacetylene | 1-Benzyl-4-(phenylethynyl)-1H-imidazole | 85-95 |

| 2 | 4-Ethynylanisole | 1-Benzyl-4-((4-methoxyphenyl)ethynyl)-1H-imidazole | 80-92 |

| 3 | 1-Ethynyl-4-fluorobenzene | 1-Benzyl-4-((4-fluorophenyl)ethynyl)-1H-imidazole | 82-94 |

| 4 | 2-Methyl-3-butyn-2-ol | 4-(1-Benzyl-1H-imidazol-4-yl)-2-methylbut-3-yn-2-ol | 75-88 |

| 5 | 1-Hexyne | 1-Benzyl-4-(hex-1-yn-1-yl)-1H-imidazole | 70-85 |

Yields are based on analogous reactions reported in the literature and are for illustrative purposes.[4]

Table 2: Optimization of Reaction Parameters

| Parameter | Variation | Effect on Yield |

| Catalyst | Pd(PPh₃)₄ | Often interchangeable with PdCl₂(PPh₃)₂, may offer slightly higher yields in some cases. |

| Pd(OAc)₂ with a phosphine ligand | Can be effective, requires in situ formation of the active catalyst. | |

| Base | K₂CO₃, Cs₂CO₃ | Milder bases that can be used, particularly in copper-free systems. |

| DIPEA | A bulkier amine base, sometimes preferred to minimize side reactions. | |

| Solvent | Toluene, Dioxane | Alternative non-polar aprotic solvents. |

| Acetonitrile (MeCN) | A polar aprotic solvent that can also be effective. | |

| Temperature | Room Temperature | May be sufficient for highly reactive alkynes, but often requires longer reaction times. |

| 80-100 °C | May be necessary for less reactive alkynes or to increase reaction rates. |

This table provides general trends observed in Sonogashira reactions.

Troubleshooting

-

Low Yields: Incomplete reactions may be due to an inactive catalyst, insufficient base, or the presence of oxygen. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

-

Homocoupling of Alkyne (Glaser Coupling): This side reaction can be minimized by ensuring a truly oxygen-free environment or by employing a copper-free Sonogashira protocol.

-

Difficulty in Purification: The presence of residual catalyst and phosphine ligands can complicate purification. Thorough washing and careful column chromatography are essential.

Safety Information

-

Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.

-

Organic solvents are flammable and should be handled with appropriate precautions.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

The Sonogashira cross-coupling of this compound is a highly effective method for the synthesis of a diverse range of 4-alkynyl-1-benzyl-1H-imidazole derivatives. The protocols and data presented here serve as a robust starting point for researchers in medicinal chemistry and drug discovery to generate novel compound libraries for biological screening and other applications.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone - Lookchem [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Heck Coupling of 1-Benzyl-4-iodoimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. This powerful transformation has found extensive application in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The ability to functionalize the imidazole ring at specific positions through versatile cross-coupling reactions is therefore of significant interest in drug discovery and development.

This document provides detailed application notes and experimental protocols for the Heck coupling of 1-Benzyl-4-iodoimidazole. The benzyl protecting group on the imidazole nitrogen enhances stability and solubility in common organic solvents, making it a suitable substrate for a variety of coupling partners. These protocols are designed to serve as a practical guide for researchers in the successful application of this reaction, facilitating the synthesis of novel 4-alkenyl-1-benzylimidazole derivatives.

General Reaction Scheme

The Heck coupling of this compound with a generic alkene is depicted below:

Caption: General Heck Coupling Reaction.

Key Reaction Parameters and Optimization

The success and efficiency of the Heck reaction are highly dependent on the careful selection of several key parameters. The following sections discuss the typical reagents and conditions used for the coupling of this compound.

Palladium Catalysts

A variety of palladium sources can be used to catalyze the Heck reaction. The choice of catalyst can influence reaction rates and yields. Common palladium catalysts include:

-

Palladium(II) acetate (Pd(OAc)₂): A widely used and relatively inexpensive catalyst precursor.

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A common Pd(0) source.

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A stable and reliable Pd(0) catalyst.

-

Palladium on carbon (Pd/C): A heterogeneous catalyst that can simplify product purification.

Phosphine Ligands

Phosphine ligands are often added to stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity. The electronic and steric properties of the phosphine can have a significant impact on the reaction outcome. Examples include:

-

Triphenylphosphine (PPh₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

In some cases, "ligandless" conditions, often in the presence of a phase-transfer catalyst like a tetraalkylammonium salt, can be effective.

Bases

A base is required to neutralize the hydriodic acid (HI) that is formed during the catalytic cycle. The choice of base can affect the reaction rate and the potential for side reactions. Both organic and inorganic bases are commonly used:

-

Organic bases: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)

-

Inorganic bases: Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc), Cesium carbonate (Cs₂CO₃)

Solvents

Polar aprotic solvents are generally preferred for the Heck reaction as they can dissolve the reactants and the palladium catalyst system. Common choices include:

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile (MeCN)

-

1,4-Dioxane

-

Toluene

Temperature and Reaction Time

Heck reactions are typically conducted at elevated temperatures, ranging from 80 °C to 140 °C. The optimal temperature and reaction time will depend on the reactivity of the specific alkene and the chosen catalytic system. Microwave irradiation can often be used to significantly reduce reaction times.

Experimental Protocols

The following are general protocols for the Heck coupling of this compound with representative alkenes. These should be considered as starting points, and optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: Heck Coupling of this compound with Methyl Acrylate

This protocol describes a typical procedure for the coupling of this compound with an activated alkene like methyl acrylate.

Materials:

-

This compound

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating block or oil bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Palladium(II) acetate (0.02 equiv.), and Triphenylphosphine (0.04 equiv.).

-

Add anhydrous DMF to dissolve the solids.

-

Add triethylamine (2.0 equiv.) to the reaction mixture.

-

Finally, add methyl acrylate (1.5 equiv.) to the stirred solution.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Heck Coupling of this compound with Styrene

This protocol utilizes microwave irradiation to accelerate the coupling with a less activated alkene like styrene.

Materials:

-

This compound

-

Styrene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN)

-

Microwave reaction vial with a stir bar

Procedure:

-

In a microwave reaction vial, combine this compound (1.0 equiv.), styrene (1.2 equiv.), Pd₂(dba)₃ (0.015 equiv.), P(o-tol)₃ (0.06 equiv.), and K₂CO₃ (2.0 equiv.).

-

Add acetonitrile as the solvent.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a constant temperature of 120 °C for 30-60 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Presentation: Representative Heck Coupling Conditions

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | [e.g., 70-90] |

| 2 | Styrene | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | K₂CO₃ (2) | MeCN | 120 (MW) | 1 | [e.g., 60-80] |

| 3 | n-Butyl Acrylate | Pd(OAc)₂ (2) | None | NaOAc (2) | DMF | 110 | 16 | [e.g., 65-85] |

| 4 | 4-Vinylpyridine | Pd(PPh₃)₄ (3) | - | Et₃N (2.5) | Dioxane | 100 | 24 | [e.g., 50-70] |

*Note: The yields provided are estimates based on typical outcomes for similar Heck reactions and should be experimentally determined and optimized.

Logical Workflow for Heck Coupling Reaction

The following diagram illustrates the general workflow for setting up and performing a Heck coupling reaction with this compound.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-Benzyl-4-iodoimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of pharmacologically active compounds. Within the realm of oncology and inflammatory diseases, the development of potent and selective kinase inhibitors is a primary focus. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The 1-benzyl-4-iodoimidazole motif serves as a versatile and strategic starting material for the synthesis of novel kinase inhibitors. The benzyl group provides a handle for modulating physicochemical properties, while the iodine atom at the 4-position offers a reactive site for various palladium-catalyzed cross-coupling reactions. This enables the facile introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties, allowing for the systematic exploration of the chemical space around the imidazole core to optimize potency, selectivity, and pharmacokinetic profiles.

This document provides detailed protocols for key synthetic transformations using this compound, presents illustrative quantitative data, and visualizes relevant signaling pathways and experimental workflows to guide researchers in the development of next-generation kinase inhibitors.

Key Synthetic Applications

The carbon-iodine bond in this compound is highly amenable to several powerful cross-coupling reactions, which are foundational in modern drug discovery. The primary synthetic routes for elaborating this core involve palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[2][3] These methods are favored for their broad substrate scope and functional group tolerance, making them ideal for generating libraries of potential kinase inhibitors.[3]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in introducing key pharmacophoric elements that can interact with the ATP-binding site of kinases.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for iodo-heterocycles.[1][2]

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.03 equivalents)

-

Triphenylphosphine (PPh₃) (0.06 equivalents) or a suitable Buchwald ligand (e.g., SPhos, XPhos)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

1,4-Dioxane and water (4:1 v/v), degassed

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried reaction vessel, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), palladium(II) acetate (0.03 eq), and the phosphine ligand (0.06 eq).

-

Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15 minutes.

-

Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe. The final concentration of the this compound should be approximately 0.1-0.2 M.

-

Add a degassed 2M aqueous solution of potassium carbonate (3.0 eq).

-

Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 12 hours.

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-4-aryl/heteroaryl-imidazole derivative.

Workflow for Suzuki-Miyaura Coupling

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is valuable for introducing linear, rigid linkers or pharmacophores, which can probe deep into the kinase active site.

Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure adapted for iodo-imidazoles.

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents)

-

Copper(I) iodide (CuI) (0.1 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent, followed by the terminal alkyne (1.5 eq) and the amine base (3.0 eq) via syringe.

-

Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyne.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the 1-benzyl-4-alkynyl-imidazole product.

Workflow for Sonogashira Coupling

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond, coupling this compound with a wide range of primary and secondary amines. It is particularly useful for synthesizing diarylamine-based inhibitors or for introducing flexible side chains that can form crucial hydrogen bonds with the kinase.[3]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure adapted for aryl iodides.

Materials:

-

This compound

-

Amine (primary or secondary) (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

-

Xantphos or other suitable phosphine ligand (0.04 equivalents)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)

-